4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide
Description
4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide is a heterocyclic organic compound featuring a pyrazine backbone substituted with hydroxyl, methyl, and carboxamide functional groups. Its structural uniqueness lies in the juxtaposition of electron-withdrawing (N-oxide, carboxamide) and electron-donating (hydroxyl, methyl) groups, which influence its physicochemical properties and biological interactions. Its stability and hydrogen-bonding capacity, attributed to the hydroxyl and carboxamide moieties, make it a candidate for targeting viral glycoproteins such as Gn, which mediate host cell entry .
Properties
IUPAC Name |
4-hydroxy-5-methyl-N-oxo-1H-pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-4-2-7-5(3-9(4)12)6(10)8-11/h2-3,7,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCAXZYWSRDMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=CN1O)C(=O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502959 | |
| Record name | 4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74416-27-6 | |
| Record name | 4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with methylglyoxal in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide.
Reduction: Formation of 4-hydroxy-5-methyl-N-hydroxy-1,4-dihydropyrazine-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
The following analysis compares 4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide with structurally and functionally related pyrazine derivatives, focusing on binding affinity, molecular interactions, and thermodynamic stability. Data are synthesized from computational docking studies, molecular dynamics (MD) simulations, and crystallographic analyses.
Structural Analogues and Binding Affinities
Table 1 summarizes key compounds evaluated alongside the target molecule in antiviral studies:
Key Observations :
Favipiravir (a known antiviral) and N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide exhibit comparable binding energies (-4.5 to -4.7 kcal/mol) to the hantavirus Gn glycoprotein.
N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide shows moderate binding energy but instability in MD simulations, likely due to steric hindrance from multiple methyl groups disrupting protein-ligand interactions .
The N-oxide moiety in the target compound and N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide contributes to hydrogen bonding with active-site residues (e.g., Asp259, Lys262 in Gn glycoprotein), a feature absent in simpler derivatives like 3-propyl-1H-pyrazin-2-one .
Thermodynamic and Kinetic Stability
- MMPBSA/GBSA Analysis : Favipiravir and N-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide demonstrate favorable binding free energies (-8.7 to -13.9 kcal/mol), correlating with stable RMSD trajectories in 100-ns MD simulations . The target compound’s methyl group may further stabilize hydrophobic interactions, though this requires validation.
- Hydrogen Bond Networks : Compounds retaining the pyrazine-carboxamide core (e.g., favipiravir, target compound) maintain persistent hydrogen bonds with Gn glycoprotein, whereas derivatives lacking this motif (e.g., 3-propyl-1H-pyrazin-2-one) show rapid dissociation .
Crystallographic Insights
While crystallographic data for the target compound are unavailable, software tools like SHELXL and ORTEP-3 (used in small-molecule crystallography) highlight the importance of precise functional-group positioning for ligand-receptor complementarity . For example, the N-oxide group’s orientation in similar compounds aligns with electron density maps of antiviral binding pockets, suggesting analogous behavior in the target molecule .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
